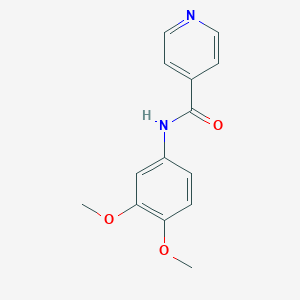
N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide, commonly known as DPC, is a synthetic compound that has been widely used in scientific research. DPC belongs to the class of N-acylpyridine-4-carboxamides and has been found to possess a wide range of biological activities.
Mecanismo De Acción
DPC acts as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, acid, and capsaicin. DPC binds to the channel and prevents its activation by these stimuli, thereby reducing pain perception and inflammation.
Biochemical and Physiological Effects:
DPC has been found to reduce pain perception and inflammation in various animal models. It has also been shown to possess anti-tumor and anti-viral properties. DPC has been used to study the function of various biological systems such as the cardiovascular system, the nervous system, and the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPC is a useful tool for studying the function of various biological systems. It has a high affinity for TRPV1 and can be used to selectively block its activity. However, DPC has some limitations as well. It is a synthetic compound and may not accurately represent the function of endogenous ligands. Moreover, it may have off-target effects that need to be carefully controlled.
Direcciones Futuras
DPC has a wide range of potential applications in scientific research. It can be used to study the function of various biological systems and to develop new drugs for the treatment of pain, inflammation, and other diseases. Some possible future directions for research on DPC include:
1. Studying the role of TRPV1 in various diseases such as cancer, diabetes, and Alzheimer's disease.
2. Developing new TRPV1 antagonists with improved pharmacological properties.
3. Studying the interaction of DPC with other ion channels and receptors.
4. Investigating the potential therapeutic applications of DPC in various animal models.
Conclusion:
In conclusion, DPC is a synthetic compound that has been widely used in scientific research. It possesses a wide range of biological activities and has been found to be a useful tool for studying the function of various biological systems. DPC acts as an antagonist of the TRPV1 ion channel and has been shown to reduce pain perception and inflammation in various animal models. DPC has some limitations, but it has a wide range of potential applications in scientific research. Future research on DPC may lead to the development of new drugs for the treatment of pain, inflammation, and other diseases.
Métodos De Síntesis
DPC can be synthesized by reacting 3,4-dimethoxybenzoyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature under nitrogen atmosphere. The resulting product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Aplicaciones Científicas De Investigación
DPC has been extensively used in scientific research as a tool to study the function of various biological systems. It has been found to possess a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. DPC has been used to study the role of ion channels in pain perception, the function of G protein-coupled receptors, and the mechanism of action of various drugs.
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-4-3-11(9-13(12)19-2)16-14(17)10-5-7-15-8-6-10/h3-9H,1-2H3,(H,16,17) |
Clave InChI |
FLPBTAFRIXNQAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




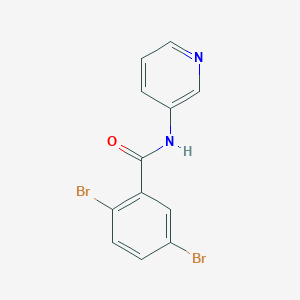
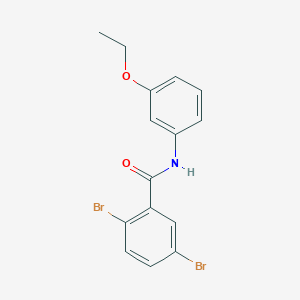

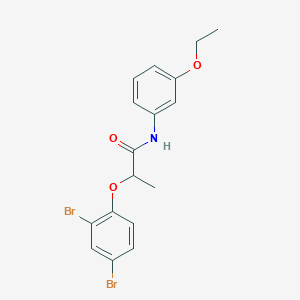

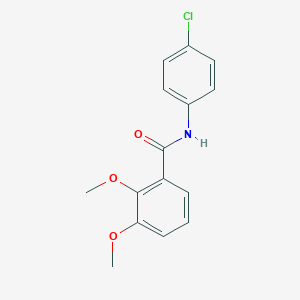
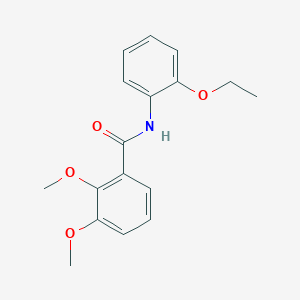

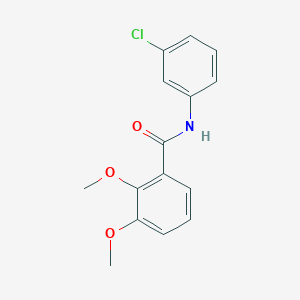



![Ethyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290943.png)